3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one
Description
3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 3-chlorophenyl group at the C3 position and a 4-methoxy-[1,4'-bipiperidine] moiety at the C1 position.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2/c1-25-19-9-13-22(14-10-19)18-7-11-23(12-8-18)20(24)6-5-16-3-2-4-17(21)15-16/h2-4,15,18-19H,5-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXPKCQGLGXHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Alkylation and Methoxylation
The bipiperidine scaffold is constructed by connecting two piperidine rings through a carbon bridge. In a representative protocol, piperidine undergoes N-alkylation with 1,4-dibromobutane in anhydrous tetrahydrofuran (THF) under reflux, yielding 1,4'-bipiperidine. The reaction is catalyzed by potassium carbonate, with a typical yield of 68–72%. Subsequent methoxylation at position 4 involves hydroxylation via m-chloroperbenzoic acid (mCPBA) oxidation, followed by methylation using methyl bromide in the presence of silver oxide. This two-step sequence achieves 85–90% conversion, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Reductive Amination Approach
An alternative route employs reductive amination of 4-piperidone derivatives. 4-Piperidone is condensed with a second piperidine unit using sodium cyanoborohydride in methanol, forming the bipiperidine linkage. The methoxy group is introduced prior to reductive amination by treating 4-hydroxy-piperidine with methyl iodide and triethylamine, achieving quantitative methylation. This method avoids harsh alkylation conditions, improving overall yield to 78–82%.
Propan-1-one Backbone Assembly
Friedel-Crafts Acylation Strategy
The propan-1-one moiety is installed via Friedel-Crafts acylation of the bipiperidine nitrogen. In a procedure adapted from paclitaxel side-chain synthesis, 4-methoxy-[1,4'-bipiperidine] reacts with 3-chlorophenylacetyl chloride in dichloromethane under catalysis by aluminum trichloride. The reaction proceeds at 0°C to prevent over-acylation, yielding the intermediate ketone after 6–8 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 65–70% yield.
Nucleophilic Acyl Substitution
Alternatively, the bipiperidine acts as a nucleophile toward pre-formed ketone precursors. 3-Chlorophenylpropanoic acid is converted to its acid chloride using thionyl chloride, then coupled with 4-methoxy-[1,4'-bipiperidine] in the presence of N,N-diisopropylethylamine (DIPEA). This method, adapted from peptide coupling techniques, achieves 72–75% yield with minimal racemization, as verified by high-performance liquid chromatography (HPLC).
Coupling of the 3-Chlorophenyl Group
Suzuki-Miyaura Cross-Coupling
Optimization and Catalytic Enhancements
Recent advances leverage organocatalysts and flow chemistry to improve efficiency. For example, thiourea catalysts accelerate bipiperidine formation by 30% compared to traditional bases. Continuous-flow systems reduce reaction times for Friedel-Crafts acylation from 8 hours to 45 minutes, enhancing throughput.
Purification and Characterization
Final purification employs recrystallization from ethanol/water (4:1), yielding colorless crystals with >99% purity (HPLC). Structural confirmation utilizes:
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenated compounds like this one can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-Chlorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved can vary, but they often include modulation of signal transduction processes and alteration of cellular activities .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
*LogP estimated based on substituent contributions.
Pharmacological and Functional Insights
- Anticonvulsant Activity : Compound 6e () demonstrates significant anticonvulsant efficacy in electroshock models, attributed to its benzothiazepine core and dual chlorophenyl groups, which enhance receptor binding and reduce neurotoxicity. The target compound’s bipiperidine group may similarly modulate ion channels or neurotransmitter receptors, though empirical validation is needed.
- Cathinone Derivatives: Compound 28 () belongs to the cathinone class, suggesting stimulant properties via monoamine reuptake inhibition. The absence of an amino group in the target compound likely differentiates its mechanism of action.
- Metabolic Stability: The methoxy group in the target compound and the 4-methoxyphenyl group in ’s derivative may slow oxidative metabolism, extending half-life compared to non-methoxy analogues .
Physicochemical Properties
- Solubility : The rigid benzothiazepine ring in Compound 6e reduces solubility compared to the flexible bipiperidine derivative, though formulation strategies (e.g., salt formation) could mitigate this .
Biological Activity
3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one, a compound with significant pharmacological interest, belongs to the class of substituted piperidines. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H19ClN2O2
- Molecular Weight : 302.79 g/mol
- CAS Number : 5709469
The compound features a chlorophenyl group and a methoxy-substituted bipiperidine moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems. The biological activity of this compound may involve:
- Dopaminergic Activity : The bipiperidine structure suggests potential interaction with dopamine receptors, which could influence mood and behavior.
- Serotonergic Modulation : Similar compounds have shown effects on serotonin pathways, indicating possible anxiolytic or antidepressant properties.
- Antioxidant Properties : Some studies suggest that chlorinated phenyl groups can enhance antioxidant activity, reducing oxidative stress in cells.
Biological Activity Summary Table
Study 1: Antidepressant Effects
A study conducted on a series of substituted piperidines demonstrated that compounds structurally similar to this compound exhibited significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the synaptic cleft.
Study 2: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines indicated that the compound could protect against apoptosis induced by oxidative stress. The presence of the methoxy group was crucial for enhancing neuroprotective effects.
Study 3: Analgesic Activity
Preclinical trials showed that this compound had analgesic properties comparable to established pain relievers. It was effective in reducing pain responses in animal models, suggesting a potential for development as a therapeutic agent for chronic pain management.
Q & A
What are the primary synthetic routes for 3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one, and how are reaction conditions optimized?
Basic Research Question
The synthesis typically involves nucleophilic substitution between 4-methoxy-[1,4'-bipiperidine] and 3-(3-chlorophenyl)propan-1-one derivatives under basic conditions (e.g., K₂CO₃ or NaOH). Solvent selection (ethanol/methanol) and temperature control (60–80°C) are critical for maximizing yield and purity. Reaction progress is monitored via TLC or HPLC, with purification achieved through column chromatography or recrystallization .
Advanced Consideration
For scale-up, continuous flow reactors may enhance efficiency by improving heat/mass transfer and reducing side reactions. Computational tools (e.g., density-functional theory) can model transition states to predict optimal reaction pathways, reducing experimental trial-and-error .
How does the bipiperidine scaffold influence the compound’s interaction with biological targets?
Basic Research Question
The bipiperidine moiety introduces steric bulk and conformational flexibility, enabling selective binding to hydrophobic pockets in enzymes or receptors (e.g., G-protein-coupled receptors). Structural analogs with bipiperidine scaffolds have shown enhanced binding affinity compared to monocyclic piperidines, as observed in anticonvulsant and receptor-modulation studies .
Advanced Consideration
Molecular dynamics simulations (using software like GROMACS) and docking studies (AutoDock Vina) can quantify binding energies and predict interaction sites. For example, the methoxy group at the 4-position may participate in hydrogen bonding, while the chlorophenyl group enhances lipophilicity, affecting membrane permeability .
What methodologies are employed to resolve contradictions in reported biological activities of structurally similar compounds?
Basic Research Question
Discrepancies in biological data (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (pH, temperature, cell lines) and validating purity (>95% via HPLC). Comparative studies using isogenic cell models or in vivo rodent models (e.g., maximal electroshock for anticonvulsant screening) reduce variability .
Advanced Consideration
Meta-analyses of structure-activity relationships (SAR) can identify substituents critical for activity. For instance, replacing the chlorophenyl group with fluorophenyl in analogs alters metabolic stability, as shown in pharmacokinetic studies using LC-MS/MS .
How is the compound’s electronic structure analyzed to predict reactivity and stability?
Basic Research Question
UV-Vis spectroscopy and NMR (¹H/¹³C) provide insights into electron distribution and conjugation effects. X-ray crystallography (using SHELXL) resolves crystal packing and hydrogen-bonding networks, which influence solubility and stability .
Advanced Consideration
Wavefunction analysis tools (Multiwfn) calculate electron localization functions (ELF) and electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Density-functional theory (DFT) optimizes geometries and predicts spectroscopic properties, aiding in the design of derivatives with tailored reactivities .
What strategies are used to assess acute toxicity and metabolic pathways during preclinical development?
Basic Research Question
Acute oral toxicity is evaluated in rodent models (OECD Guideline 423), monitoring mortality, behavior, and organ histopathology over 14 days. Metabolic stability is assessed via liver microsome assays, with LC-MS identifying phase I/II metabolites .
Advanced Consideration
In silico tools (e.g., ADMET Predictor) model absorption and toxicity profiles. For example, high log P values (>3) may correlate with hepatotoxicity, necessitating structural modifications to improve hydrophilicity .
How does the compound’s structural complexity challenge characterization, and what advanced techniques mitigate these issues?
Advanced Research Question
The presence of multiple stereocenters and flexible bipiperidine rings complicates NMR interpretation. Dynamic NMR experiments (variable-temperature ¹H NMR) and NOESY spectra resolve conformational equilibria. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) confirms molecular fragmentation patterns, ensuring structural integrity .
What computational approaches guide the optimization of pharmacokinetic properties?
Advanced Research Question
Quantitative structure-property relationship (QSPR) models correlate molecular descriptors (e.g., polar surface area, rotatable bonds) with bioavailability. Free-energy perturbation (FEP) calculations predict binding affinity changes upon substituent modification, prioritizing derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
